

Spectroscopic Profile of 4-Methyl-3-nitrobenzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Methyl-3-nitrobenzenesulfonyl chloride** (CAS No: 616-83-1). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details available mass spectrometry data and provides an analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on its chemical structure. Furthermore, standardized experimental protocols for acquiring such spectra are outlined.

Chemical Structure and Properties

IUPAC Name: 4-methyl-3-nitrobenzene-1-sulfonyl chloride[1] Molecular Formula: $C_7H_6ClNO_4S$ [1] Molecular Weight: 235.64 g/mol [2] Appearance: Cream to pale yellow crystals or powder.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Methyl-3-nitrobenzenesulfonyl chloride**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For **4-Methyl-3-nitrobenzenesulfonyl chloride**, the following GC-MS data has been reported:

m/z	Relative Abundance	Fragment
89	Most Abundant	$[C_7H_5]^+$ (Tropylium ion) or related fragment
63	2nd Most Abundant	Likely a smaller aromatic fragment
90	3rd Most Abundant	$[C_7H_6]^+$ or related fragment

Data sourced from PubChem, based on GC-MS analysis.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental NMR data is not publicly available in detail, the expected chemical shifts (δ) in ppm for 1H and ^{13}C NMR spectra can be predicted based on the molecular structure. The spectra would be recorded in a suitable deuterated solvent, such as $CDCl_3$.

Expected 1H NMR Data (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H (position 2)	8.0 - 8.2	d	1H
Aromatic-H (position 6)	7.8 - 8.0	dd	1H
Aromatic-H (position 5)	7.5 - 7.7	d	1H
Methyl-H	2.5 - 2.7	s	3H

Expected ^{13}C NMR Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-SO ₂ Cl	145 - 150
C-NO ₂	148 - 152
C-CH ₃	138 - 142
C-H (Aromatic)	120 - 135
C-H (Aromatic)	120 - 135
C-H (Aromatic)	120 - 135
C (Methyl)	20 - 25

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. While a detailed experimental spectrum is not readily available, the characteristic absorption bands for **4-Methyl-3-nitrobenzenesulfonyl chloride** can be predicted.

Expected IR Absorption Bands (Predicted)

Functional Group	Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **
Aromatic C-H	Stretching	3100 - 3000
Aliphatic C-H (Methyl)	Stretching	2975 - 2850
Nitro (NO ₂)	Asymmetric Stretching	1550 - 1500
Nitro (NO ₂)	Symmetric Stretching	1360 - 1320
Sulfonyl Chloride (S=O)	Asymmetric Stretching	1390 - 1370
Sulfonyl Chloride (S=O)	Symmetric Stretching	1190 - 1170
C=C (Aromatic)	Stretching	1600 - 1450
S-Cl	Stretching	650 - 550

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Methyl-3-nitrobenzenesulfonyl chloride** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- Chromatographic Separation:
 - Injection: 1 µL of the prepared sample is injected into the GC inlet.
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
 - Oven Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
- Mass Spectrometric Detection:

- Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.
- Detection: An electron multiplier detects the ions, and the data is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

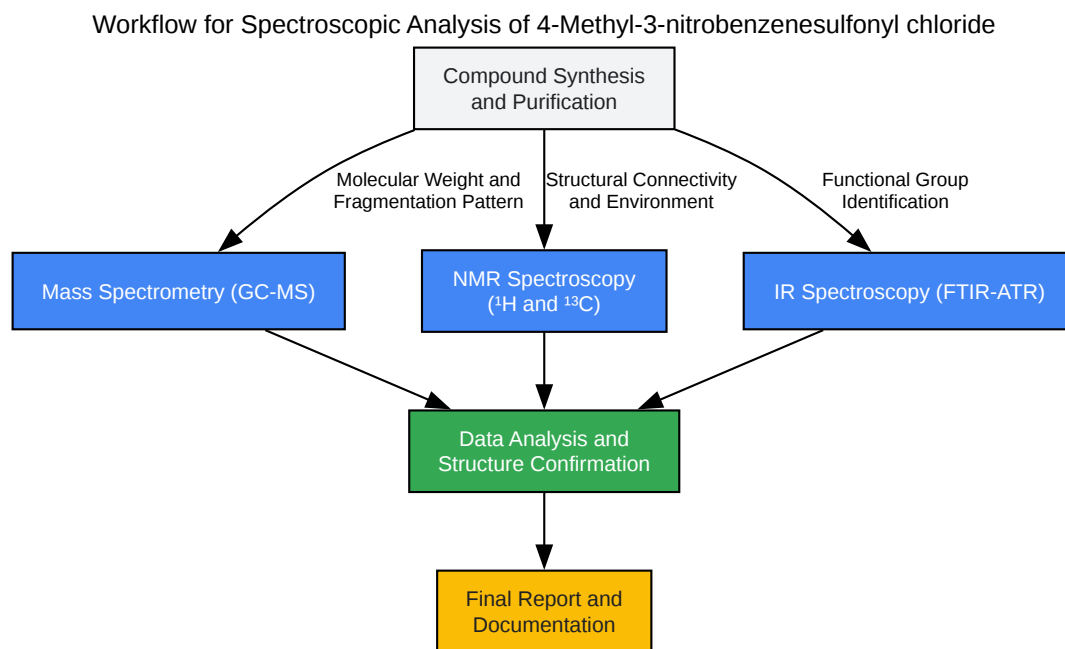
- Sample Preparation: Approximately 5-10 mg of **4-Methyl-3-nitrobenzenesulfonyl chloride** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard pulse sequence is used to acquire the spectrum.
 - Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation: A small amount of the solid **4-Methyl-3-nitrobenzenesulfonyl chloride** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is then recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Methyl-3-nitrobenzenesulfonyl chloride**.



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with **4-Methyl-3-nitrobenzenesulfonyl chloride**, enabling its accurate identification and characterization through modern spectroscopic techniques.

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References

- 1. 4-Methyl-3-nitrobenzenesulfonyl chloride | C₇H₆ClNO₄S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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